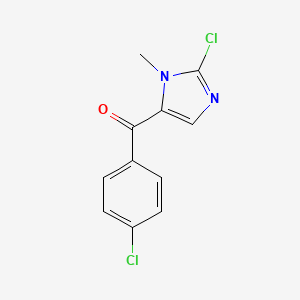
(1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid is a boronic acid derivative that features a pivaloyloxy group attached to a methyl group, which is further connected to an indazole ring Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using diborane or boronic esters.
Attachment of the Pivaloyloxy Group: The pivaloyloxy group is introduced through esterification reactions, typically using pivaloyl chloride and a suitable base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Boranes or boronate esters.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Chemistry:
Catalysis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Medicine:
Cancer Treatment: Boronic acid derivatives have been explored for their potential in cancer therapy, particularly as proteasome inhibitors.
Diagnostics: Utilized in the development of diagnostic tools and imaging agents.
Industry:
Materials Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Sensors: Employed in the development of sensors for detecting various analytes, including glucose and other biomolecules.
Wirkmechanismus
The mechanism of action of (1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in catalysis and bioconjugation. In medicinal applications, boronic acids can inhibit enzymes by binding to active site residues, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.
4-(Trifluoromethyl)phenylboronic Acid: Known for its stability and reactivity in various organic transformations.
Pinacol Boronic Esters: Widely used as protecting groups and in cross-coupling reactions.
Uniqueness: (1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid is unique due to the presence of the indazole ring and the pivaloyloxy group, which can impart distinct reactivity and stability compared to other boronic acids. This makes it particularly valuable in specific synthetic and medicinal applications.
Eigenschaften
CAS-Nummer |
1426425-08-2 |
|---|---|
Molekularformel |
C13H17BN2O4 |
Molekulargewicht |
276.10 g/mol |
IUPAC-Name |
[1-(2,2-dimethylpropanoyloxymethyl)indazol-4-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O4/c1-13(2,3)12(17)20-8-16-11-6-4-5-10(14(18)19)9(11)7-15-16/h4-7,18-19H,8H2,1-3H3 |
InChI-Schlüssel |
BVHOITYSTBIUKD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C=NN(C2=CC=C1)COC(=O)C(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-7,8-dimethoxyimidazo[1,5-a]quinoxaline](/img/structure/B8475223.png)




![Piperazine,1-[5-(1h-benzo[d]imidazol-2-yl)-2-pyridinyl]-4-[2-(trifluoromethyl)benzoyl]-](/img/structure/B8475265.png)



![(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)methanol](/img/structure/B8475288.png)



